Cas no 2171830-67-2 (1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile)

1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile structure
2171830-67-2 structure
商品名:1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
CAS番号:2171830-67-2
MF:C11H9F8N3
メガワット:335.196490049362
CID:6378680
PubChem ID:165509108

1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • EN300-1277709
    • 2171830-67-2
    • 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
    • インチ: 1S/C11H9F8N3/c1-2-3-4-22-6(5-20)7(10(14,15)16)8(21-22)9(12,13)11(17,18)19/h2-4H2,1H3
    • InChIKey: BXLAYZICXYCDMK-UHFFFAOYSA-N
    • ほほえんだ: FC(C(F)(F)F)(C1C(C(F)(F)F)=C(C#N)N(CCCC)N=1)F

計算された属性

  • せいみつぶんしりょう: 335.06687260g/mol
  • どういたいしつりょう: 335.06687260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 435
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277709-100mg
2171830-67-2
100mg
$1106.0 2023-10-01
Enamine
EN300-1277709-250mg
2171830-67-2
250mg
$1156.0 2023-10-01
Enamine
EN300-1277709-1.0g
2171830-67-2
1g
$0.0 2023-06-08
Enamine
EN300-1277709-5000mg
2171830-67-2
5000mg
$3645.0 2023-10-01
Enamine
EN300-1277709-1000mg
2171830-67-2
1000mg
$1256.0 2023-10-01
Enamine
EN300-1277709-50mg
2171830-67-2
50mg
$1056.0 2023-10-01
Enamine
EN300-1277709-500mg
2171830-67-2
500mg
$1207.0 2023-10-01
Enamine
EN300-1277709-10000mg
2171830-67-2
10000mg
$5405.0 2023-10-01
Enamine
EN300-1277709-2500mg
2171830-67-2
2500mg
$2464.0 2023-10-01

1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile 関連文献

1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrileに関する追加情報

Comprehensive Overview of 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (CAS No. 2171830-67-2)

The compound 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (CAS No. 2171830-67-2) is a highly specialized fluorinated pyrazole derivative with significant potential in modern chemical research and industrial applications. Its unique molecular structure, featuring a pentafluoroethyl group and a trifluoromethyl substituent, makes it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries from researchers and industry professionals.

One of the most notable features of this compound is its fluorine-rich architecture. Fluorinated compounds are increasingly sought after due to their enhanced stability, lipophilicity, and bioavailability. The presence of both pentafluoroethyl and trifluoromethyl groups in 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile contributes to its exceptional chemical inertness and resistance to metabolic degradation, making it a candidate for pharmaceutical and agrochemical development. Researchers exploring fluorinated heterocycles or high-performance materials often prioritize such molecules for their unique electronic and steric properties.

In the context of sustainable chemistry, this compound aligns with the growing demand for eco-friendly fluorination strategies. As regulatory pressures mount against persistent environmental pollutants, the design of degradable fluorinated compounds has become a hot topic. While 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is not inherently biodegradable, its structural motifs are being studied to develop safer alternatives with reduced ecological impact. This ties into broader discussions about green chemistry and the responsible use of fluorinated chemicals.

From a synthetic perspective, the pyrazole core of this molecule is a versatile scaffold in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of nitrile and fluorinated alkyl groups further enhances its utility as a building block for drug discovery. Recent publications highlight its potential in targeting enzyme inhibition and receptor modulation, particularly in diseases where fluorine plays a critical role in drug-receptor interactions.

Industrial applications of 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile extend beyond pharmaceuticals. Its thermal stability and electronic properties make it suitable for advanced material science, including the development of fluorinated polymers and liquid crystals. These materials are pivotal in electronics, optoelectronics, and energy storage systems, where fluorine's low polarizability and high electronegativity are advantageous. Companies investing in next-generation coatings or high-performance additives may find this compound particularly relevant.

For researchers querying CAS No. 2171830-67-2 or its synonyms, it is essential to note that this compound is often referenced in patents and academic journals focusing on fluorine chemistry and heterocyclic synthesis. Its IUPAC name and structural formula are critical for accurate database searches, especially when cross-referencing with spectroscopic data or reaction protocols. Common misspellings or abbreviations, such as omitting the 1H-pyrazole designation, can lead to incomplete results, underscoring the importance of precise terminology.

In summary, 1-butyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile represents a convergence of cutting-edge chemistry and practical innovation. Its multifaceted applications—from drug design to material engineering—reflect the broader trends in fluorine-based research. As scientific communities continue to explore sustainable fluorination and functional heterocycles, this compound will likely remain a subject of intense study and commercial interest.

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